![molecular formula C17H11N3O3S2 B2778805 N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide CAS No. 477548-25-7](/img/structure/B2778805.png)
N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide
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Overview
Description
“N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound with a benzene ring fused to a thiazole ring . It also contains a nitro group and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a benzothiophene ring, a nitro group (-NO2), and a carboxamide group (-CONH2) .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The nitro group is electron-withdrawing and can participate in reduction reactions. The carboxamide group can undergo hydrolysis, and the benzothiazole ring can participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxamide group could increase its polarity and potentially its solubility in water .Scientific Research Applications
- Research : Scientists have synthesized derivatives of this compound, such as 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones , as potential antibacterial agents . These derivatives were screened in vitro against Gram-positive and Gram-negative bacteria.
- Examples : Trimetrexate (TMQ) and piritrexim (PTX) are lipophilic DHFR inhibitors with remarkable anticancer activity .
- Chiral Contaminants : The compound’s enantiomers (mirror-image forms) may exhibit different behavior in environmental matrices. For instance, the transformation of α-HCH (hexachlorocyclohexane) shows high enantioselectivity, affecting its fate in the environment .
- Characterization : Structural confirmation is done using techniques like IR spectroscopy, 1H NMR, mass spectrometry, and elemental analysis .
Antibacterial Activity
Anticancer Potential
Environmental Chemistry
Synthetic Methodology
Pharmacophore Exploration
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3S2/c1-9-3-2-4-13-15(9)18-17(25-13)19-16(21)14-8-10-7-11(20(22)23)5-6-12(10)24-14/h2-8H,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWRFHBULXYDEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide |
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